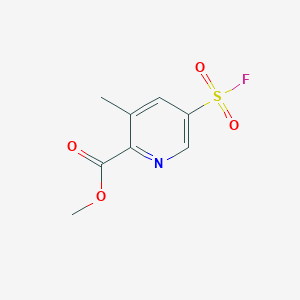

Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

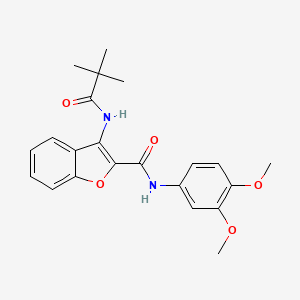

“Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate” is a chemical compound with the IUPAC name “methyl 5-(fluorosulfonyl)-3-methylpicolinate”. It has a molecular weight of 233.22 .

Molecular Structure Analysis

The molecular structure of “Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate” can be represented by the InChI code1S/C8H8FNO4S/c1-5-3-6 (15 (9,12)13)4-10-7 (5)8 (11)14-2/h3-4H,1-2H3 . This indicates that the molecule consists of a pyridine ring with a methyl group at the 3-position, a fluorosulfonyl group at the 5-position, and a carboxylate group at the 2-position. Physical And Chemical Properties Analysis

“Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate” is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Functionalization

Synthesis of Pyridine Derivatives

Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate serves as a precursor in the synthesis of pyridine derivatives. Shi et al. (2012) demonstrated the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate from methyl 3-methylpyridine-2-carboxylate through a series of reactions including oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, showcasing the compound's versatility in chemical synthesis Shi Qunfeng et al., 2012.

Regiocontrolled Cycloadditions

Danheiser et al. (2003) explored the preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates, highlighting the potential of Methyl 5-methylpyridine-2-carboxylate in constructing pyridine rings. This study underscores the compound's role in facilitating complex cycloaddition reactions R. Danheiser et al., 2003.

Photoredox Catalysis

The application of Methyl Fluorosulfonyldifluoroacetate in photoredox catalysis was reported by Wei Yu et al. (2016), where it served as a carbomethoxydifluoromethylating reagent under visible light conditions. This study exemplifies the compound's utility in modern synthetic methodologies, enabling the synthesis of carbomethoxydifluoromethylated products Wei Yu et al., 2016.

Direct Decarboxylative Fluorosulfonylation

A novel approach for transforming aliphatic carboxylic acids to sulfonyl fluorides using copper catalysis was developed by Ji-Tao Yi et al. (2022), showcasing a direct decarboxylative fluorosulfonylation method. This process underscores the compound's significance in creating sulfonyl fluoride structures from readily available materials Ji-Tao Yi et al., 2022.

Safety and Hazards

“Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate” is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive. The hazard statements include H314, which means it causes severe skin burns and eye damage. The safety precautions include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

Propriétés

IUPAC Name |

methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-5-3-6(15(9,12)13)4-10-7(5)8(11)14-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTOBHQWKCPNDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2810042.png)

![3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2810049.png)

![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2810050.png)

![N-(4-bromo-2-fluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2810052.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methoxybenzoate](/img/structure/B2810054.png)

![N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2810056.png)